molecular formula C18H31B B1588712 R-Alpine-Borane;B-Isopinocampheyl-9-borabicyclo[3.3.1]nonane CAS No. 73624-47-2

R-Alpine-Borane;B-Isopinocampheyl-9-borabicyclo[3.3.1]nonane

Cat. No.: B1588712
CAS No.: 73624-47-2
M. Wt: 258.3 g/mol
InChI Key: VCDGSBJCRYTLNU-UHFFFAOYSA-N
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Description

R-Alpine-Borane, or B-Isopinocampheyl-9-borabicyclo[3.3.1]nonane, is a chiral organoborane reagent derived from 9-borabicyclo[3.3.1]nonane (9-BBN) via substitution with an isopinocampheyl group. Its synthesis involves reacting (1R)-(+)-α-pinene with 9-BBN, yielding a borane complex with a rigid bicyclic framework and a stereochemically defined isopinocampheyl substituent . This structural rigidity and chirality make R-Alpine-Borane a powerful asymmetric reducing agent, particularly for ketones, achieving high enantiomeric excess (ee) in the production of secondary alcohols. Its applications span pharmaceuticals and fine chemical synthesis, where stereoselectivity is critical .

Properties

IUPAC Name

9-(2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl)-9-borabicyclo[3.3.1]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31B/c1-12-16-10-13(18(16,2)3)11-17(12)19-14-6-4-7-15(19)9-5-8-14/h12-17H,4-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCDGSBJCRYTLNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2CCCC1CCC2)C3CC4CC(C3C)C4(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31B
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73624-47-2, 42371-63-1
Record name B-Isopinocampheyl-9-borabicyclo[3.3.1]nonane
Source CAS Common Chemistry
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Record name S-Alpine-Boraneâ?¢ Alpine-Borane
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Preparation Methods

Synthetic Routes and Reaction Conditions

R-Alpine-Borane is synthesized from (+)-α-pinene through a hydroboration reaction. The process involves the addition of borane to the double bond of α-pinene, resulting in the formation of the chiral borane compound .

Industrial Production Methods

Industrial production of R-Alpine-Borane follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is typically available as a solution in tetrahydrofuran (THF) to facilitate its use in various applications .

Chemical Reactions Analysis

Types of Reactions

R-Alpine-Borane primarily undergoes reduction reactions. It is used for the asymmetric reduction of aldehydes and prochiral ketones, leading to the formation of chiral alcohols .

Common Reagents and Conditions

The reduction reactions involving R-Alpine-Borane are typically carried out in THF as the solvent. The reactions are conducted under an inert atmosphere to prevent oxidation of the borane compound .

Major Products

The major products formed from the reduction reactions of R-Alpine-Borane are chiral alcohols. These products are obtained with high enantiomeric excess, making R-Alpine-Borane a valuable reagent in asymmetric synthesis .

Scientific Research Applications

Scientific Research Applications

R-Alpine-Borane has diverse applications across several fields:

Organic Chemistry

  • Stereoselective Reductions : It is primarily used for the asymmetric reduction of ketones and aldehydes, yielding chiral alcohols with high enantiomeric excess (ee). For example, reductions of acetylenic ketones using R-Alpine-Borane can achieve optical yields close to 100% ee .
  • Comparison with Other Reagents : Unlike other boron compounds like 9-Borabicyclo[3.3.1]nonane (9-BBN), R-Alpine-Borane exhibits superior selectivity due to the steric environment provided by the isopinocampheyl group.

Biological Applications

  • Pharmaceutical Intermediates : The chiral alcohols produced are often key intermediates in the synthesis of biologically active compounds, including pharmaceuticals that require specific stereochemistry for efficacy .
  • Impact on Metabolic Pathways : By influencing the reduction of aldehydes and ketones, R-Alpine-Borane can indirectly affect cellular functions and metabolic pathways.

Industrial Applications

  • Fine Chemicals Production : Used in the industrial synthesis of fine chemicals and specialty reagents, R-Alpine-Borane plays a critical role in processes requiring high stereochemical precision.

Case Studies and Experimental Findings

Several studies highlight the effectiveness and limitations of R-Alpine-Borane in various applications:

Case Study 1: Asymmetric Reduction of Benzaldehydes

A study demonstrated that R-Alpine-Borane could reduce substituted benzaldehydes with extraordinary stereoselectivity, often achieving nearly complete enantiomeric excess. However, it showed reduced effectiveness with aralkyl and dialkyl ketones due to competitive non-selective reductions via dehydroboration products like 9-BBN .

Case Study 2: High Pressure Enhancements

Research conducted by Midland et al. revealed that applying high static pressures during reactions significantly improved selectivity and reaction rates for previously challenging substrates. This adjustment mitigated selectivity degradation caused by competing reactions .

Mechanism of Action

The mechanism of action of R-Alpine-Borane involves the formation of an adduct by coordination of the carbonyl oxygen to the boron atom. This is followed by intramolecular hydride transfer from the pinane substituent to the carbonyl carbon, resulting in the reduction of the carbonyl compound to a chiral alcohol .

Comparison with Similar Compounds

9-Chloro-9-borabicyclo[3.3.1]nonane

  • Structure : Chlorine substituent at the boron center.
  • Reactivity : Highly electrophilic due to the electron-withdrawing Cl group, leading to rapid reactions with nucleophiles. However, it is less stable than R-Alpine-Borane and prone to hydrolysis .

9-Phenyl-9-borabicyclo[3.3.1]nonane

  • Structure : Aromatic phenyl group attached to boron.
  • Reactivity : Reduced electrophilicity compared to 9-Cl-9-BBN, with moderate stability. The bulky phenyl group induces steric effects but lacks the chiral environment of R-Alpine-Borane .

B-Benzyl-9-borabicyclo[3.3.1]nonane

  • Structure : Benzyl substituent at the boron center.
  • Reactivity : Combines steric bulk with moderate electrophilicity. Less chiral induction compared to R-Alpine-Borane .
  • Applications : Hydrofunctionalization of alkenes; less effective in asymmetric ketone reductions.

9-BBN Dimer

  • Structure : Dimeric form of 9-BBN (two bicyclic units linked via boron-boron bonds).
  • Reactivity: Requires dissociation into monomers for reactivity. Less convenient for stereoselective reactions due to lack of chiral centers .
  • Applications: Precursor for monomeric 9-BBN derivatives; used in non-stereoselective reductions.

Heteroatom-Substituted Bicyclo[3.3.1]nonanes

9-Selenabicyclo[3.3.1]nonane Derivatives

  • Structure: Selenium replaces boron, forming selenabicyclo frameworks (e.g., 2,6-dihalo-9-selenabicyclo[3.3.1]nonanes).
  • Reactivity : Higher reactivity than sulfur analogues (e.g., 9-thiabicyclo derivatives), enabling efficient click chemistry and biological applications .
  • Applications : Drug delivery systems, GPx mimetics, and metabolic correctors in vaccines .

9-Azabicyclo[3.3.1]nonane Derivatives

  • Structure : Nitrogen atom in the bicyclic framework.
  • Reactivity : Base-sensitive due to the amine group; used in Mannich reactions and multicomponent condensations .
  • Applications : Synthesis of natural product analogs (e.g., huperzine A, lycopodine) .

Data Tables

Table 1: Comparative Properties of 9-BBN Derivatives

Compound Substituent Molecular Weight Reactivity Stability Key Applications
R-Alpine-Borane Isopinocampheyl ~244.3* High Moderate Asymmetric ketone reduction
9-Chloro-9-BBN Chlorine 156.46 Very High Low Precursor for other derivatives
9-Phenyl-9-BBN Phenyl 198.11 Moderate Moderate Hydroboration of alkenes
B-Benzyl-9-BBN Benzyl 212.14 Moderate Moderate Hydrofunctionalization
9-BBN Dimer None (dimeric) 280.64 (monomer) Low High Monomer precursor
2,6-Dichloro-9-selenabicyclo[3.3.1]nonane Selenium, Chlorine ~290* Very High High Click chemistry, drug delivery

*Estimated based on structural analogs.

Research Findings

Thermal Stability: Pyrolysis studies reveal that 9-BBN derivatives decompose at >400°C, forming borabicyclo[4.3.0]nonanes. R-Alpine-Borane’s isopinocampheyl group enhances thermal stability compared to alkyl-substituted analogs .

Biological Activity : Selenabicyclo derivatives exhibit low toxicity and high GPx mimetic activity, making them superior to sulfur-based thiabicyclo compounds in medicinal applications .

Biological Activity

R-Alpine-Borane, also known as B-Isopinocampheyl-9-borabicyclo[3.3.1]nonane, is a chiral organoboron compound widely recognized for its utility in asymmetric synthesis, particularly in the stereoselective reduction of carbonyl compounds. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

R-Alpine-Borane is a colorless liquid primarily used as a reducing agent in organic synthesis. Its structure allows for high stereoselectivity due to the steric hindrance provided by the bulky isopinocampheyl group. This feature is crucial in reducing prochiral carbonyl compounds with significant enantiomeric excess.

The biological activity of R-Alpine-Borane can be attributed to its ability to facilitate stereoselective reductions. The mechanism typically involves the coordination of the carbonyl oxygen to boron, followed by an intramolecular hydride transfer from the pinane substituent to the carbonyl carbon, leading to the formation of alcohols with high optical purity.

Antidiabetic Properties

A notable study investigated the bioactivity of R-Alpine-Borane produced by Streptomyces toxytricini. The research focused on its potential antidiabetic effects, revealing that R-Alpine-Borane exhibited significant inhibition of α-glucosidase activity. This enzyme plays a critical role in carbohydrate metabolism, and its inhibition can lead to improved glycemic control in diabetic patients .

Neuroprotective Effects

Further research has highlighted the neuroprotective properties of R-Alpine-Borane analogs in cellular models. For instance, a synthesized derivative demonstrated similar neuroprotective activity as commercial sources in HT22 neuronal cells subjected to glutamate-induced excitotoxicity. The EC50 value for this compound was determined to be 292.8 nM, indicating a potent protective effect against neuronal cell death .

Case Studies

Study Findings
Streptomyces Toxytricini StudyR-Alpine-Borane showed significant inhibition of α-glucosidase, suggesting potential for antidiabetic therapies .
Neuroprotection StudySynthesized LXB 4 (an analog) demonstrated three-fold recovery in neuronal survival at 1 μM concentration during excitotoxicity assays .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the R-Alpine-Borane structure can influence biological activity significantly. For example, variations in substituents on the boron atom or alterations in the steric environment can enhance selectivity and efficacy against specific biological targets.

Q & A

Q. What is the synthetic methodology for preparing R-Alpine-Borane?

R-Alpine-Borane is synthesized via the reaction of (1R)-(+)-α-pinene with 9-borabicyclo[3.3.1]nonane (9-BBN). The process involves hydroboration, where the chiral pinene framework transfers stereochemical information to the borane, enabling asymmetric reductions. Key steps include strict temperature control (−78°C to 0°C) and inert atmosphere conditions to prevent borane oxidation .

Q. How is 9-BBN employed in the reduction of carbonyl compounds?

9-BBN acts as a mild, selective reductant for aldehydes, ketones, and acid chlorides. For aldehydes, stoichiometric 9-BBN in tetrahydrofuran (THF) at room temperature typically achieves >90% yield. The reaction proceeds via a six-membered transition state, with boron coordinating to the carbonyl oxygen, followed by hydride transfer .

Q. What safety protocols are critical when handling 9-BBN derivatives?

9-BBN is moisture-sensitive and pyrophoric. Standard practices include:

  • Use of dry, deoxygenated solvents (e.g., THF, hexane).
  • Schlenk-line techniques under nitrogen/argon.
  • Quenching with methanol or aqueous NaOH to neutralize residual borane .

Advanced Research Questions

Q. How does 9-BBN achieve chemoselective reduction of aldehydes over ketones?

B-Siamyl-9-BBN (a derivative) reduces aldehydes selectively due to steric and electronic factors. The bulky siamyl group hinders ketone approach, while aldehydes form a lower-energy transition state. This selectivity is demonstrated in substrates containing both aldehyde and ketone groups, with >95% aldehyde conversion and <5% ketone reduction .

Q. What mechanistic insights explain 9-BBN’s efficacy in amide reductions?

9-BBN reduces tertiary amides to amines without forming stable amine-borane complexes, unlike BH₃·THF. The bicyclic structure of 9-BBN prevents coordination with tertiary amines, allowing stoichiometric use. Mechanistic studies (NMR, DFT) reveal a two-step pathway: (1) nucleophilic attack on the carbonyl, (2) hydride transfer from boron .

Q. How can enantiomeric excess (ee) be optimized in R-Alpine-Borane-mediated ketone reductions?

ee values >90% are achieved by:

  • Using high-purity (1R)-(+)-α-pinene (>98% ee).
  • Maintaining low temperatures (−30°C) to minimize racemization.
  • Avoiding protic solvents, which disrupt chiral borane aggregation states. Post-reaction analysis via chiral HPLC or Mosher ester derivatization validates ee .

Q. What contradictions exist in literature regarding 9-BBN’s reactivity with α,β-unsaturated carbonyls?

Early studies reported poor reactivity with enones, but recent work shows 9-BBN reduces α,β-unsaturated ketones to allylic alcohols under catalytic conditions (e.g., B2pin2/KOtBu). Contradictions arise from solvent effects: non-polar solvents favor conjugate addition, while polar aprotic solvents promote 1,2-reduction. Systematic solvent screening (hexane vs. DMF) resolves this discrepancy .

Methodological Considerations

Q. How to design experiments for analyzing borane intermediates in situ?

Use low-temperature NMR (e.g., ¹¹B NMR at −40°C) to track borane intermediates. For example, in 9-BBN reductions, the disappearance of the 9-BBN δ ~85 ppm signal and emergence of alkoxyborane peaks (δ 10–20 ppm) confirm reaction progress .

Q. What analytical techniques are recommended for characterizing chiral borane complexes?

  • X-ray crystallography : Resolves absolute configuration of borane adducts.
  • Vibrational circular dichroism (VCD) : Probes chirality in solution.
  • Chiral shift reagents (e.g., Eu(hfc)₃) : Enhance ¹H NMR splitting for ee determination .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
R-Alpine-Borane;B-Isopinocampheyl-9-borabicyclo[3.3.1]nonane
Reactant of Route 2
R-Alpine-Borane;B-Isopinocampheyl-9-borabicyclo[3.3.1]nonane

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